Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride

Medicinal Chemistry ADME-Tox Synthetic Chemistry

Researchers requiring a reliable pyrrolidine-3-propanoate building block often face variability in salt form and purity that compromises synthesis reproducibility. Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (CAS 1211593-43-9) eliminates this uncertainty: • Stable hydrochloride salt ensures consistent solubility and handling • Reactive methyl ester enables efficient derivatization for ATF4 and PDE-IV inhibitor programs • Available at 97% purity with full analytical characterization for reproducible SAR studies.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1211593-43-9
Cat. No. B1395968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrrolidin-3-YL)propanoate hydrochloride
CAS1211593-43-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CCNC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H
InChIKeyFUSNRWBEGDWOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyrrolidin-3-yl)propanoate HCl Procurement & Specs


Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (CAS 1211593-43-9) is a research chemical intermediate characterized by a pyrrolidine heterocycle substituted at the 3-position with a methyl propanoate ester group and stabilized as a hydrochloride salt [1]. It is a member of the pyrrolidine-3-propanoate ester family, with a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, including those targeting ATF4 and PDE-IV pathways, due to its reactive ester and amine functionalities [2][3].

Solid hydrochloride salt enables accurate weighing and dispensing
Methyl ester supports orthogonal protection strategies in multi-step synthesis
Reactive secondary amine handle suitable for amide coupling and derivatization

Generic Substitution Risks for Methyl 3-(pyrrolidin-3-yl)propanoate HCl


Generic substitution among pyrrolidine-3-propanoate derivatives is not scientifically valid due to significant differences in physicochemical and handling properties that directly impact experimental reproducibility and synthesis efficiency. Key differentiating factors include the specific ester group (methyl vs. ethyl vs. tert-butyl), which alters molecular weight, lipophilicity (LogP), and subsequent reactivity [1]. Furthermore, the presence or absence of the hydrochloride counterion critically dictates the compound's physical state, stability, water solubility, and handling requirements, making the free base and salt forms non-interchangeable in most synthetic and biological applications [2].

Methyl ester HCl
Ethyl ester free base
Methyl-to-ethyl ester change may shift lipophilicity and hydrolytic stability, altering reaction outcomes.
Absence of HCl counterion may reduce aqueous solubility and solid-state stability, complicating handling and storage.

Methyl 3-(pyrrolidin-3-yl)propanoate HCl Performance Evidence


Molecular Weight and Steric Profile

The methyl ester group of the target compound provides a smaller steric profile and lower molecular weight compared to the ethyl ester analog. This translates to a quantifiably different physicochemical property set that impacts reactivity and pharmacokinetic potential. The target compound's molecular weight is 193.67 g/mol . In contrast, the ethyl ester analog, ethyl 3-(pyrrolidin-3-yl)propanoate, has a molecular weight of 171.24 g/mol for its free base [1]. While the free base is lighter, the target hydrochloride salt is a solid with improved handling characteristics compared to liquid or low-melting esters, facilitating accurate weighing and purification [2].

MW & Physical State
Head-to-head
193.67 g/mol · Solid HCl salt vs 171.24 g/mol · Free base (liquid/semi-solid)
Supports reproducible solid dispensing and purification workflows.
Solid salt form reduces weighing errors compared to liquid or waxy analogs.
Medicinal Chemistry ADME-Tox Synthetic Chemistry

Hydrochloride Salt: Stability & Solubility

The presence of the hydrochloride counterion is a critical differentiator that quantifiably improves the compound's physicochemical properties. The target compound, as the hydrochloride salt, is significantly more water-soluble and stable than its free base counterpart (methyl 3-(pyrrolidin-3-yl)propanoate, CAS 903880-86-4) [1]. The free base is reported to be a solid with a molecular weight of 157.21 g/mol . The salt form mitigates the hygroscopicity and potential oxidation of the amine, ensuring the compound remains a stable, free-flowing solid under recommended storage conditions .

Salt Form Stability
Head-to-head
HCl salt: Enhanced water solubility, stable solid vs Free base: Limited aqueous solubility, potential oxidation
May enable aqueous reaction conditions and longer shelf life.
Based on supplier specification; verify lot-specific stability.
Formulation Process Chemistry Bioconjugation

Predicted LogP vs. Ethyl Ester

The methyl ester contributes to a distinct lipophilicity profile compared to the ethyl ester analog. Computational predictions for the structurally related ethyl 3-(pyrrolidin-3-yl)propanoate indicate a LogP range of 0.9 to 1.4 . The target compound, containing a smaller methyl group, is predicted to have a lower LogP (approximately 0.3 to 0.8 based on the difference in carbon atoms) [1]. This difference in partition coefficient directly influences predicted membrane permeability and oral bioavailability, making the choice of ester group a critical decision point in lead optimization campaigns.

Predicted LogP
Class-level inference
~0.3–0.8 (methyl ester) vs 0.9–1.4 (ethyl ester)
Lipophilicity shift may influence membrane permeability profiles.
In silico estimate; requires experimental confirmation.
Drug Design ADME Prediction QSAR

Commercial Purity and QC Documentation

This specific compound is commercially available with a defined purity specification, which is critical for ensuring experimental reproducibility. Multiple vendors list this compound with a minimum purity specification of 95% or higher . Furthermore, suppliers offer comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, upon request . This level of quality control documentation, often lacking for less common or custom-synthesized analogs, reduces the time and cost associated with in-house characterization and ensures the material meets the necessary standards for peer-reviewed publication.

QC Documentation
Specification review
≥95% purity (often ≥97%) NMR, HPLC, LC-MS available
Reduces in-house characterization burden for synthesis planning.
Request lot-specific documentation prior to critical experiments.
Procurement Quality Assurance Reproducibility

Methyl 3-(pyrrolidin-3-yl)propanoate HCl Key Applications


ATF4 Inhibitor Synthesis for Oncology

The compound serves as a key intermediate in the synthesis of substituted pyrrolidine derivatives that are patented as inhibitors of the ATF4 pathway, a validated target for cancer therapy [1]. Its stable hydrochloride salt form and reactive methyl ester group allow for efficient incorporation into more complex molecules, facilitating the exploration of structure-activity relationships (SAR) within this chemical series .

PDE-IV Inhibitors for Inflammation

This compound's pyrrolidine core is a recognized scaffold for Type IV phosphodiesterase (PDE-IV) inhibitors, which are under investigation for treating inflammatory diseases [2]. The specific methyl ester functionality provides a handle for further derivatization to optimize potency and selectivity, while the hydrochloride salt ensures it is readily soluble in standard organic solvents used for these synthetic transformations .

Neuroactive Probes for CNS Studies

Given the prevalence of the pyrrolidine moiety in CNS-active compounds, this building block is used to synthesize probes for studying neurotransmitter receptors and transporters . The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid for bioconjugation, while the salt form provides the necessary stability and handling properties for reliable use in multi-step medicinal chemistry workflows [3].

Sigma-1 Receptor Modulator Development

Derivatives of related pyrrolidine propanoate esters have demonstrated high affinity and selectivity for the sigma-1 receptor, a target implicated in Alzheimer's and Parkinson's diseases [4]. This compound can serve as a starting point for synthesizing a library of analogs to explore this pharmacology, with its defined purity and physical form reducing variability in biological assays [5].

Application
Selection Property
Validation Focus
ATF4 pathway inhibitor studies
Methyl ester handle for SAR exploration
ATF4 inhibition assay validation
PDE-IV inhibitor optimization
HCl salt solubility in organic reaction media
PDE-IV enzyme assay profiling
CNS receptor probe synthesis
Amine handle for bioconjugation and tagging
Receptor binding and selectivity studies
Sigma-1 receptor ligand exploration
Pre-characterized purity for reproducible SAR
Sigma-1 binding and functional assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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